4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one
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Overview
Description
4-Benzyl-5-(1,4-dioxa-8-azaspiro[45]decane-8-carbonyl)morpholin-3-one is a complex organic compound that features a morpholinone core with a benzyl group and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized by reacting 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride under controlled conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide in the presence of a base such as sodium hydride.
Formation of the Morpholinone Core: The final step involves the cyclization of the intermediate to form the morpholinone core, which can be achieved through intramolecular nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholinones.
Scientific Research Applications
4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure and the morpholinone core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Piperidone Ethylene Acetal: Similar spirocyclic structure but lacks the benzyl group and morpholinone core.
1-Methylpiperazine: Contains a piperazine ring but lacks the spirocyclic structure and benzyl group.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound but with a different ring size and functional groups.
Uniqueness
4-Benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one is unique due to its combination of a spirocyclic structure, a benzyl group, and a morpholinone core. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
4-benzyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)morpholin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c22-17-14-24-13-16(21(17)12-15-4-2-1-3-5-15)18(23)20-8-6-19(7-9-20)25-10-11-26-19/h1-5,16H,6-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJBOSFOUZOEOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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